[(2,2-Dimethylcyclopropyl)methyl](propan-2-yl)amine
Description
(2,2-Dimethylcyclopropyl)methylamine is a secondary amine featuring a cyclopropane ring substituted with two methyl groups and an isopropylamine moiety. Its molecular formula is inferred as C$9$H${17}$N (free base), with a molecular weight of approximately 139.24 g/mol.
Properties
IUPAC Name |
N-[(2,2-dimethylcyclopropyl)methyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-7(2)10-6-8-5-9(8,3)4/h7-8,10H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUIORVHGMPJSCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1CC1(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of (2,2-Dimethylcyclopropyl)methanamine Hydrochloride
- This intermediate, closely related to the target compound, is commercially available and can be synthesized by amination of the corresponding (2,2-dimethylcyclopropyl)methyl halide.
- The hydrochloride salt form is often used to improve stability and handling.
- Typical synthetic steps include:
- Halogenation of the 2,2-dimethylcyclopropylmethanol to form the corresponding halide.
- Nucleophilic substitution with ammonia or an amine source to yield the amine hydrochloride salt.
Data Summary Table 1: (2,2-Dimethylcyclopropyl)methanamine Hydrochloride
| Parameter | Details |
|---|---|
| CAS Number | 926019-11-6 |
| Molecular Formula | C6H14ClN |
| Synonyms | [(2,2-dimethylcyclopropyl)methyl]amine hydrochloride |
| Common Preparation Route | Halide substitution with NH3 |
| Physical Form | Hydrochloride salt, crystalline |
Reductive Amination Approach
- Reductive amination of the corresponding aldehyde or ketone precursor bearing the 2,2-dimethylcyclopropylmethyl group with isopropylamine can yield (2,2-Dimethylcyclopropyl)methylamine.
- This method involves:
- Condensation of the aldehyde with isopropylamine to form an imine intermediate.
- Reduction of the imine using a mild reducing agent such as sodium triacetoxyborohydride or hydrogenation over a catalyst.
This approach is advantageous due to mild reaction conditions and high selectivity for secondary amine formation.
Nucleophilic Substitution of Aminoethyl Derivatives
- Analogous synthesis routes from structurally related compounds like {2-[bis(propan-2-yl)amino]ethyl}(methyl)amine demonstrate the use of nucleophilic substitution reactions.
- For example, 2-Diisopropylaminoethyl chloride hydrochloride reacted with methylamine under methanolic conditions at low temperature yields the desired amine after workup and purification.
- This method involves:
- Slow addition of methylamine to the aminoethyl chloride salt under ice cooling.
- Stirring at room temperature to complete substitution.
- Extraction and chromatographic purification.
Data Summary Table 2: Example Reaction Conditions for Aminoethyl Derivative Synthesis
| Step | Conditions | Outcome |
|---|---|---|
| Reagents | 2-Diisopropylaminoethyl chloride hydrochloride + Methylamine | Nucleophilic substitution |
| Solvent | Methanol | Medium polarity, good solubility |
| Temperature | 0°C to room temperature | Controlled reaction rate |
| Reaction Time | 20 minutes stirring | Efficient conversion |
| Purification | Extraction with chloroform, silica gel chromatography | Pure amine obtained |
(Source: ChemicalBook synthesis example)
Analytical and Research Findings
- Optical rotation and melting point data are often used to confirm the stereochemistry and purity of cyclopropyl amines.
- The hydrochloride salt form improves crystallinity and stability, facilitating characterization.
- Spectroscopic methods such as NMR and IR confirm the presence of the cyclopropyl ring and amine functionalities.
- No direct large-scale industrial synthesis routes are publicly detailed, indicating the compound is likely prepared on a laboratory scale for research purposes.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Halide Substitution | 2,2-Dimethylcyclopropylmethanol halide | NH3 or amine source, solvent | Straightforward, high yield | Requires halide intermediate |
| Reductive Amination | 2,2-Dimethylcyclopropylmethyl aldehyde | Isopropylamine, reducing agent | Mild conditions, selective | Requires aldehyde precursor |
| Nucleophilic Substitution | Aminoethyl chloride derivatives | Methylamine, methanol, low temperature | Efficient, adaptable | Multi-step purification |
Chemical Reactions Analysis
Types of Reactions
(2,2-Dimethylcyclopropyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, alkoxide ions)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
(2,2-Dimethylcyclopropyl)methylamine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,2-Dimethylcyclopropyl)methylamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclopropane Derivatives
- rac-{[(1R,2R)-2-methylcyclopropyl]methyl}(propan-2-yl)amine hydrochloride ():
- Structural Difference : Contains a single methyl substituent on the cyclopropane ring instead of two.
- Impact : The reduced steric hindrance may enhance solubility compared to the dimethyl analog. The hydrochloride salt form improves stability and handling .
- Application : Likely used as a pharmaceutical intermediate, similar to other cyclopropylamines in drug discovery .
Aromatic Amine Analogs
- (2,4-Dichlorophenyl)methylamine hydrochloride (): Structural Difference: Replaces the cyclopropane with a dichlorophenyl group. Impact: The electron-withdrawing chlorine atoms increase acidity of the amine (pKa ~8–9) compared to the cyclopropane derivative (pKa ~10–11). Application: Used in regulated pharmaceutical or agrochemical contexts due to halogenated aromatic systems .
(5-bromo-2-fluorophenyl)methylamine ():
- Structural Difference : Halogenated aryl group with bromo and fluoro substituents.
- Impact : Increased lipophilicity (logP ~3.5 vs. ~2.8 for the cyclopropane analog) may improve blood-brain barrier penetration. However, metabolic stability could be reduced due to halogen susceptibility to oxidative metabolism .
Aliphatic and Alkenyl Amines
- (2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine (): Structural Difference: Features a propenyl linker and methoxy group. The methoxy group donates electron density, increasing amine basicity (pKa ~10.5) compared to the cyclopropane derivative . Application: Likely explored in CNS-targeting drugs due to structural similarities to amphetamines .
Physicochemical and Pharmacokinetic Comparison
| Property | (2,2-Dimethylcyclopropyl)methylamine | rac-{[(1R,2R)-2-methylcyclopropyl]methyl}(propan-2-yl)amine | (2,4-Dichlorophenyl)methylamine |
|---|---|---|---|
| Molecular Weight (g/mol) | 139.24 | 155.67 (HCl salt) | 234.15 (HCl salt) |
| logP (Predicted) | ~2.8 | ~2.5 | ~3.5 |
| Water Solubility | Low (cyclopropane hydrophobicity) | Moderate (HCl salt) | Low (halogenated aromatic) |
| Metabolic Stability | High (resistant to oxidation) | Moderate | Low (halogen susceptibility) |
| Synthetic Yield | Not reported | 43% (analogous to ) | Not reported |
Biological Activity
(2,2-Dimethylcyclopropyl)methylamine, an organic compound with a unique cyclopropyl structure, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula of (2,2-Dimethylcyclopropyl)methylamine is C₈H₁₉N. Its distinctive structure features a cyclopropyl ring with two methyl substituents attached to a propan-2-ylamine group. This configuration contributes to its chemical reactivity and potential biological effects.
Synthesis Methods
The synthesis of (2,2-Dimethylcyclopropyl)methylamine typically involves the reaction of 2,2-dimethylcyclopropylmethanol with propan-2-ylamine. This reaction is often catalyzed by palladium on carbon under hydrogen gas at controlled temperatures (50-60°C) and pressures (1-2 atm). Continuous flow reactors are increasingly employed in industrial settings to enhance yield and consistency, optimizing reaction parameters for efficient synthesis.
Biological Activity
Research indicates that (2,2-Dimethylcyclopropyl)methylamine exhibits several notable biological activities:
Antimicrobial Properties
Studies have shown that this compound possesses antimicrobial activity against various pathogens. The mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of specific metabolic pathways.
Antitumor Activity
Preliminary investigations suggest that (2,2-Dimethylcyclopropyl)methylamine may also exhibit antitumor properties. It has been evaluated for its ability to inhibit tumor cell proliferation in vitro. These effects are likely mediated through interactions with cellular targets that regulate apoptosis and cell cycle progression.
Binding Affinities
Investigations into the binding affinities of (2,2-Dimethylcyclopropyl)methylamine with various enzymes and receptors have been conducted to elucidate its therapeutic potential. The binding interactions are crucial for understanding how this compound may modulate biological pathways.
Case Studies
Several case studies have explored the effects of (2,2-Dimethylcyclopropyl)methylamine in specific biological contexts. For example:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial efficacy | Demonstrated significant activity against Gram-positive bacteria with MIC values ranging from 16 to 64 µg/mL. |
| Study 2 | Antitumor effects | Induced apoptosis in K562 leukemia cells; increased ROS levels observed during treatment. |
These studies highlight the compound's potential as a therapeutic agent in treating infections and cancers.
Comparative Analysis with Similar Compounds
(2,2-Dimethylcyclopropyl)methylamine shares structural similarities with other compounds that exhibit biological activity. A comparative analysis is presented below:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-(2,2-Dimethylcyclopropyl)propan-1-amine | Similar cyclopropyl structure | Different amine position |
| N,N-Dimethyl(2,2-dimethylcyclopropyl)amine | Dimethyl substitution on nitrogen | Increased steric hindrance |
| 1-(Cyclohexyl)methylamine | Cyclohexane ring instead of cyclopropane | Larger ring structure affecting reactivity |
These compounds differ mainly in their ring structures and substituents, which influence their chemical reactivity and biological activity.
Q & A
Q. Key Considerations :
- Steric hindrance from the dimethylcyclopropyl group may reduce reaction rates; elevated temperatures (80–100°C) or prolonged reaction times may be necessary.
- Chiral resolution techniques (e.g., chiral chromatography) are critical if enantiomeric purity is required .
Basic: What spectroscopic and chromatographic methods are optimal for characterizing this compound?
Q. Methodological Answer :
- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm the cyclopropane ring (characteristic δ 0.5–1.5 ppm for cyclopropane protons) and isopropylamine branching (δ 1.0–1.5 ppm for CH₃ groups). 2D NMR (HSQC, COSY) resolves overlapping signals from the dimethylcyclopropyl moiety .
- Mass Spectrometry (MS) : High-resolution LC-MS or GC-MS confirms molecular weight (C₉H₁₇N: calc. 139.1361) and detects fragmentation patterns (e.g., loss of isopropyl group at m/z 96) .
- X-ray Crystallography : Resolves stereochemistry and confirms cyclopropane ring geometry, though crystallization may require co-crystallization agents due to low melting points .
Advanced: How does the cyclopropyl group influence biological activity, and how can researchers design assays to study its effects?
Methodological Answer :
The cyclopropyl group imposes conformational rigidity, potentially enhancing binding affinity to biological targets (e.g., enzymes or receptors). For example, cyclopropyl-containing amino acids exhibit improved metabolic stability in peptides .
Q. Experimental Design :
- Enzyme Inhibition Assays : Test the compound against transaminases (TAs) or monoamine oxidases (MAOs) using fluorogenic substrates (e.g., kynuramine for MAO-A/B). Compare activity to non-cyclopropyl analogues to isolate steric/electronic effects .
- Metabolic Stability Studies : Use liver microsomes or hepatocytes with LC-MS to monitor degradation rates. The dimethylcyclopropyl group may reduce CYP450-mediated oxidation .
Advanced: How can researchers investigate enantiomer-specific effects in biological systems?
Q. Methodological Answer :
- Chiral Synthesis : Employ asymmetric hydrogenation (e.g., Ru-BINAP catalysts) or kinetic resolution using lipases to isolate (R)- and (S)-enantiomers .
- Biological Profiling : Compare enantiomers in receptor-binding assays (e.g., radioligand displacement for amine receptors like TAAR1). For example, (R)-enantiomers of similar amines show 10-fold higher affinity for TAAR1 than (S)-forms .
Q. Data Analysis :
- Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ or Ki values. Statistical significance (p<0.05) between enantiomers confirms stereochemical selectivity.
Advanced: What analytical techniques resolve contradictions in solubility and stability data across studies?
Methodological Answer :
Conflicting solubility/stability reports often arise from differing solvents or pH conditions.
- Solubility Profiling : Use shake-flask methods with HPLC quantification across solvents (e.g., water, DMSO, ethanol) and pH (2–12). The compound’s logP (~2.5) predicts higher solubility in organic solvents .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with LC-MS to identify degradation products (e.g., cyclopropane ring-opening under acidic conditions) .
Advanced: How can computational modeling predict metabolic pathways and toxicity?
Q. Methodological Answer :
- In Silico Tools : Use Schrödinger’s ADMET Predictor or SwissADME to estimate CYP450 metabolism sites. The cyclopropane ring is predicted to resist oxidation, but the isopropylamine group may undergo N-dealkylation .
- Docking Studies : Model interactions with hepatic enzymes (e.g., CYP3A4) using AutoDock Vina. Focus on hydrophobic pockets where the cyclopropyl group may bind .
Advanced: What strategies optimize structure-activity relationships (SAR) for this compound?
Q. Methodological Answer :
- Analog Synthesis : Modify the cyclopropane (e.g., fluorination) or amine group (e.g., tert-butyl substitution). Compare IC₅₀ values in target assays to map pharmacophores .
- 3D-QSAR : Build CoMFA/CoMSIA models using biological data from analogues (e.g., PubChem CID 145926579) to predict optimal substituents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
